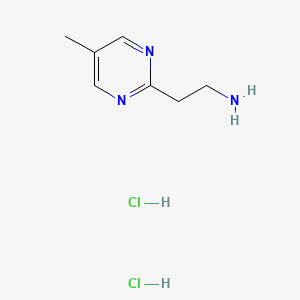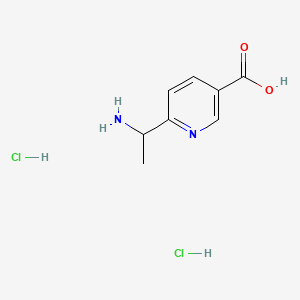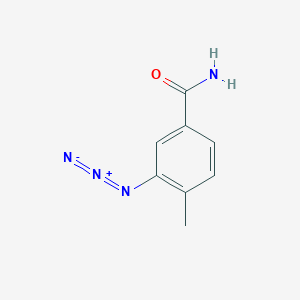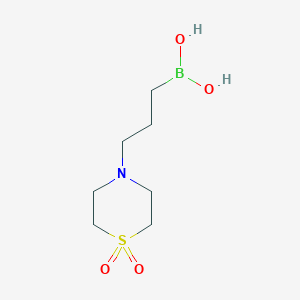
(3-(1,1-Dioxidothiomorpholino)propyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid is a boronic acid derivative that features a thiomorpholine ring with a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfone precursor under controlled conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with a boronic acid derivative, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the sulfone group, converting it to a sulfide.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted boronic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules, including enzymes and receptors.
Medicine
Medically, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound may have applications in the development of new therapeutic agents.
Industry
Industrially, [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid can be used in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine or threonine residues.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib contain thiazole rings and have similar applications in medicinal chemistry.
Thiadiazole Derivatives: These compounds, such as acetazolamide and methazolamide, are known for their biological activities.
Uniqueness
What sets [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid apart is its unique combination of a thiomorpholine ring with a sulfone group and a boronic acid moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H16BNO4S |
|---|---|
Peso molecular |
221.09 g/mol |
Nombre IUPAC |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propylboronic acid |
InChI |
InChI=1S/C7H16BNO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h10-11H,1-7H2 |
Clave InChI |
HWRBJPGNHLVSIK-UHFFFAOYSA-N |
SMILES canónico |
B(CCCN1CCS(=O)(=O)CC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
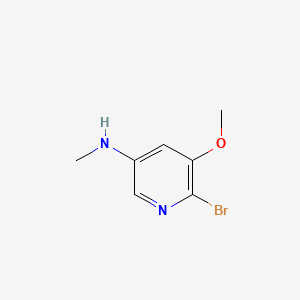

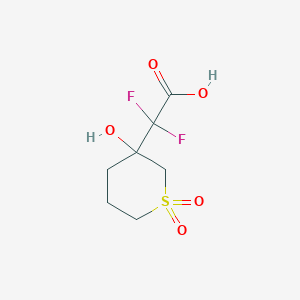
![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)
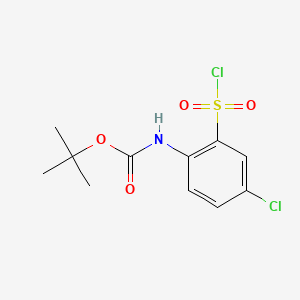
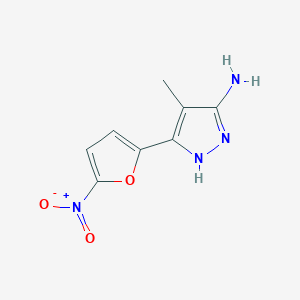
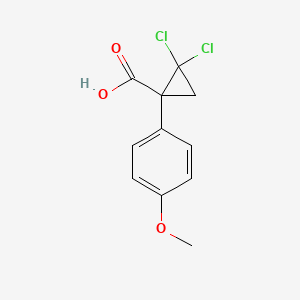
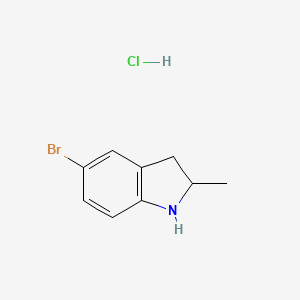
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)
